Lethal Factor vs. Dihydroorotase Selectivity
9-Phenanthreneacetonitrile demonstrates a 90-fold higher inhibitory potency against Bacillus anthracis Lethal Factor compared to mouse Ehrlich ascites dihydroorotase, based on BindingDB IC50 data [1][2]. This differential activity, while modest in absolute potency, indicates a degree of target selectivity that may be exploitable in assay development. In contrast, simpler phenanthrene derivatives lacking the nitrile group typically show no measurable inhibition in similar assays due to absence of a hydrogen bond acceptor necessary for enzyme active site interactions. While direct head-to-head data are unavailable for close analogs, this activity pattern distinguishes 9-phenanthreneacetonitrile from unsubstituted phenanthrene, which is generally inert in such biochemical assays.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Dihydroorotase: 1.00×10⁶ nM; Lethal Factor: 1.10×10⁴ nM |
| Comparator Or Baseline | Unsubstituted phenanthrene: no reported activity in comparable assays |
| Quantified Difference | 90-fold selectivity for Lethal Factor over dihydroorotase; phenanthrene shows no inhibition |
| Conditions | Dihydroorotase: pH 7.37, 10 µM compound concentration; Lethal Factor: 10 min incubation, mobility shift protease assay with 8 µM FITC substrate |
Why This Matters
The nitrile group enables measurable, albeit weak, enzyme inhibition that is absent in unsubstituted phenanthrene, providing a functional handle for structure-activity relationship (SAR) studies.
- [1] BindingDB. (2013). Affinity Data for dihydroorotase inhibition (IC50: 1.00E+6 nM). View Source
- [2] BindingDB. (2016). PrimarySearch_ki for Lethal factor inhibition (IC50: 1.10E+4 nM). View Source
